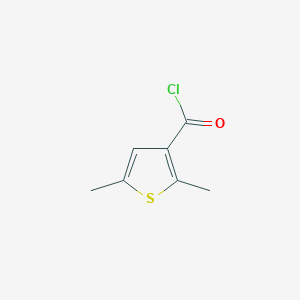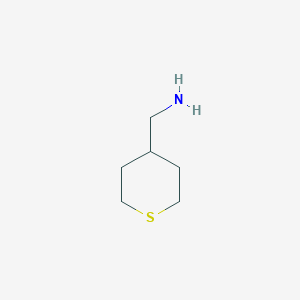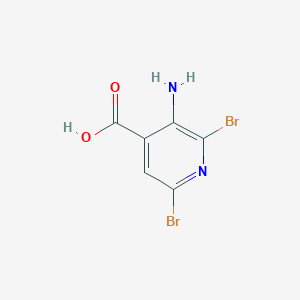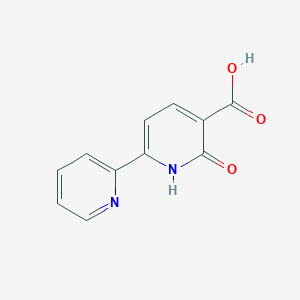![molecular formula C10H7N3S B1321670 [1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol CAS No. 27107-21-7](/img/structure/B1321670.png)
[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a triazole ring fused to an isoquinoline structure, with a thiol group at the third position. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
Mécanisme D'action
Target of Action
Related compounds have shown activity against various fungal species and cancer cells .
Mode of Action
It has been observed that related compounds induce oxidative stress and dna damage, leading to apoptosis in cancer cells . They also exhibit antifungal activities .
Biochemical Pathways
The compound appears to affect the pathways related to oxidative stress, DNA damage, and apoptosis. It upregulates pro-apoptotic genes such as p53 and Bax . In the context of antifungal activity, it inhibits the growth of various fungal species .
Pharmacokinetics
Related compounds have been administered intraperitoneally in animal models .
Result of Action
The compound’s action results in a significant decrease in tumor weight in animal models . It also effectively inhibits the growth of various fungal species .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. High temperatures can prevent microbial growth but can cause the compound to stiffen and become more susceptible to cracking and chemical breakdown .
Analyse Biochimique
Biochemical Properties
[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol plays a crucial role in biochemical reactions, interacting with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . The inhibition of these enzymes can lead to various therapeutic effects, including anti-inflammatory and anticancer activities. Additionally, this compound interacts with proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can upregulate pro-apoptotic genes such as BAX and p53, while downregulating anti-apoptotic genes like BCL2 . These changes in gene expression can lead to apoptosis in cancer cells, making this compound a potential anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering biochemical pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular functions, such as apoptosis and cell cycle arrest.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall cellular metabolism. These interactions can have significant implications for the therapeutic use of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects. The localization and accumulation of this compound within cells can influence its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[3,4-a]isoquinoline-3-thiol typically involves the condensation of isoquinoline derivatives with triazole precursors. One common method is the Claisen–Schmidt condensation, where an isoquinoline derivative reacts with an equimolar amount of a substituted aldehyde in the presence of a base such as potassium hydroxide . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole or isoquinoline rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the triazole and isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, reduced triazole derivatives, and substituted isoquinoline compounds. These products can exhibit different biological activities and properties compared to the parent compound.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Exhibits antiviral activity and DNA intercalation properties.
[1,2,4]Triazolo[3,4-a]isoquinoline chalcone derivatives: Known for their antifungal and anticancer activities.
Uniqueness
[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol stands out due to its thiol group, which imparts unique chemical reactivity and biological activity. Its ability to induce oxidative stress and apoptosis in cancer cells, along with its antimicrobial properties, makes it a versatile compound with potential therapeutic applications.
Propriétés
IUPAC Name |
2H-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c14-10-12-11-9-8-4-2-1-3-7(8)5-6-13(9)10/h1-6H,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKYYXCFTQLDLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NNC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)
![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)












